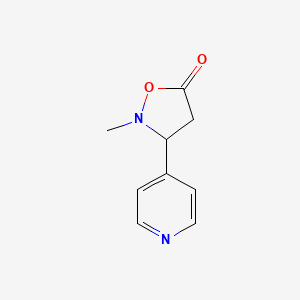

2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one is a heterocyclic compound featuring an oxazolidinone core substituted with a pyridin-4-yl group and a methyl group. Oxazolidinones are five-membered lactams known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The pyridine moiety enhances solubility and facilitates interactions with biological targets via hydrogen bonding and π-π stacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate alkylating agent to yield the isoxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced isoxazolidinone derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one typically involves multi-step organic reactions that can include the formation of the oxazolidinone ring through cyclization reactions. The compound's structure allows for modifications that can enhance its biological efficacy and reduce toxicity.

Key Synthetic Pathways

- Cyclization Reactions : The formation of the oxazolidinone ring is often achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Functionalization : Various functional groups can be introduced to modify the compound's properties, improving its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives against Gram-positive bacteria. These compounds have shown efficacy comparable to established antibiotics like linezolid.

In Vitro Studies

Research indicates that certain derivatives exhibit:

- Strong Bacteriostatic Activity : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Biofilm Inhibition : Compounds have demonstrated the ability to inhibit biofilm formation, which is crucial in treating chronic infections.

| Compound | Activity Against | MIC (µg/mL) | Notes |

|---|---|---|---|

| 21b | S. aureus | 8 | Strong activity |

| 21d | S. pneumoniae | 4 | Significant biofilm inhibition |

| 21e | Enterococcus faecalis | 16 | Comparable to linezolid |

Case Studies

- Clinical Evaluation : A study evaluated the efficacy of a series of oxazolidinone derivatives in treating infections caused by resistant strains of bacteria. The results indicated that some derivatives not only matched but exceeded the performance of existing treatments.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds with bacterial ribosomes, providing insights into their potential effectiveness as novel antibiotics.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazolidinone ring may interact with active sites of enzymes, while the pyridine moiety can enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride

Structural Features

| Compound | Core Heterocycle | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one | Oxazolidinone | Methyl, pyridin-4-yl | ~192.2 (calculated) |

| N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Oxadiazole | Phenyl, pyridin-4-yl | ~280.3 (reported) |

| 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione | Triazole | Phenyl, pyridin-4-yl, thione | ~270.3 (reported) |

The oxazolidinone core in the target compound differs from oxadiazoles and triazoles in ring saturation and electronic properties. Oxazolidinones are partially saturated, enabling conformational flexibility, while oxadiazoles and triazoles are aromatic, favoring planar rigidity .

Antioxidant Activity

- Oxadiazole and Triazole Derivatives : Reported to exhibit moderate to high antioxidant activity in DPPH and ABTS assays. For example, 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione showed IC₅₀ values of 12.5 μM (DPPH) and 14.8 μM (ABTS) .

Pharmacological Potential

- Oxadiazoles: Known for antimicrobial and anti-inflammatory roles. The piperidinyl-oxadiazole derivative (3-(piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride) has been explored for CNS applications due to its blood-brain barrier permeability .

- Oxazolidinones: Historically associated with antibiotics (e.g., linezolid). The methyl-pyridinyl substitution in the target compound may enhance solubility for CNS or anticancer applications.

Crystallographic and Spectroscopic Studies

- XRD Analysis : Oxadiazole and triazole derivatives exhibit planar aromatic cores with intermolecular hydrogen bonds (N–H···Cl, S···π interactions), stabilizing their crystal structures .

- Spectroscopic Characterization: IR and NMR data for analogs reveal distinct absorption bands for C=O (oxazolidinone, ~1750 cm⁻¹) vs. C=N (oxadiazole, ~1600 cm⁻¹) .

Biological Activity

2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring, which is known to enhance biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.

Antibacterial Activity

Oxazolidinones are primarily recognized for their antibacterial properties. The mechanism of action involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, thereby preventing the formation of functional ribosomes.

Research Findings:

- Structure–Activity Relationship (SAR) studies have shown that modifications on the oxazolidinone scaffold can significantly impact antibacterial efficacy against Gram-positive bacteria, including resistant strains like Staphylococcus aureus .

- A study highlighted that derivatives with specific substitutions on the pyridine ring exhibited enhanced activity against multi-drug resistant E. coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4 | |

| E. coli | 8 | ||

| Pseudomonas aeruginosa | 16 |

Anticancer Activity

Recent studies have suggested that oxazolidinones may also possess anticancer properties. The ability to induce apoptosis in cancer cells has been observed in various in vitro models.

Case Study:

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that modifications to the oxazolidinone structure resulted in compounds with improved cytotoxicity compared to standard chemotherapeutics like bleomycin . The mechanism involved the activation of apoptotic pathways through mitochondrial dysfunction.

Table 2: Anticancer Activity Data

The biological activity of this compound can be attributed to several mechanisms:

- Ribosomal Inhibition: As mentioned earlier, this compound inhibits bacterial protein synthesis by targeting the ribosomal machinery.

- Apoptosis Induction: In cancer cells, it may induce apoptosis through mitochondrial pathways, leading to cell cycle arrest and programmed cell death.

- Efflux Pump Inhibition: Some studies suggest that oxazolidinones can inhibit efflux pumps in bacteria, enhancing their efficacy against resistant strains .

Properties

CAS No. |

62230-16-4 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-methyl-3-pyridin-4-yl-1,2-oxazolidin-5-one |

InChI |

InChI=1S/C9H10N2O2/c1-11-8(6-9(12)13-11)7-2-4-10-5-3-7/h2-5,8H,6H2,1H3 |

InChI Key |

DKFYMXLDNFPQTM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC(=O)O1)C2=CC=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.